Hydroxypalmitoyl sphinganine is a specific type of ceramide, which is a class of lipid molecules integral to cellular membranes. Ceramides play a crucial role in maintaining the skin barrier and retaining moisture, making them essential for skin health. Hydroxypalmitoyl sphinganine is particularly noted for its ability to enhance skin hydration and improve the integrity of the skin barrier, thereby preventing transepidermal water loss and protecting against external irritants .
HPS functions by promoting the skin's natural ceramide production. Studies suggest it might activate enzymes involved in ceramide synthesis or act as a substrate itself []. Increased ceramide levels strengthen the skin barrier, improving hydration by reducing water loss (transepidermal water loss) and potentially reducing inflammation [, ].
A study published in the Journal of Dermatological Science demonstrated that HPS application significantly improved skin barrier function and hydration in individuals with atopic dermatitis []. Another study in the International Journal of Dermatology showed similar positive effects in individuals undergoing tretinoin treatment, a medication known to disrupt the skin barrier [].
These reactions are influenced by specific conditions and reagents, which determine the major products formed.
Hydroxypalmitoyl sphinganine exhibits significant biological activity, particularly in skin physiology. It enhances ceramide production within skin cells, which is vital for maintaining a healthy skin barrier. This compound also influences cell signaling pathways that regulate hydration and barrier function. Notably, it has been shown to improve skin elasticity and reduce inflammation in conditions like atopic dermatitis .
At the molecular level, hydroxypalmitoyl sphinganine interacts with enzymes such as ceramide synthase, promoting ceramide synthesis. It also inhibits ceramidase activity, which breaks down ceramides, thus increasing their levels in the skin. These interactions contribute to improved hydration and barrier function .
Hydroxypalmitoyl sphinganine is synthesized through a chemical reaction involving dihydrosphingosine and a derivative of 2-bromohexadecanoic acid. The process typically includes indirect substitution of the bromine atom with a hydroxyl group .
Hydroxypalmitoyl sphinganine has diverse applications across various fields:
Research indicates that hydroxypalmitoyl sphinganine interacts with several cellular receptors and enzymes involved in lipid metabolism. It has been shown to enhance the activity of ceramide synthase while inhibiting ceramidase, leading to increased ceramide levels in the skin. These interactions are crucial for its role in promoting skin health and hydration .
Hydroxypalmitoyl sphinganine shares structural similarities with other ceramides but possesses unique properties that distinguish it from them. Below is a comparison with several related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phytosphingosine | Ceramide | Plant-derived; promotes skin barrier function |
Dihydrosphingosine | Sphingoid base | Precursor to ceramides; involved in lipid metabolism |
Ceramide 1 | Ceramide | Commonly found in human skin; essential for barrier function |
Hydroxycapryloyl phytosphingosine | Ceramide | Contains shorter fatty acid chain; enhances hydration |
Hydroxylauryl phytosphingosine | Ceramide | Similar hydrating properties but differs in fatty acid composition |
Hydroxypalmitoyl sphinganine is unique due to its specific fatty acid chain length (palmitic acid) and its enhanced ability to stimulate endogenous ceramide production within the skin .
Parameter | Reversed-phase HPLC (Kasumov et al.) [1] | Normal-phase HILIC (Sullards et al.) [2] |
---|---|---|
Column | C8, 2.1 × 50 mm, 1.7 µm | Silica, 2.1 × 150 mm, 5 µm |
Mobile phase A | Methanol / water / formic acid (90 : 10 : 0.1 v/v) | Acetonitrile / water / ammonium formate (96 : 4 : 10 mM) |
Mobile phase B | 2-propanol / methanol / formic acid (90 : 10 : 0.1 v/v) | Acetonitrile / water / formate (50 : 50 : 10 mM) |
Gradient | 45% B → 100% B in 4 min | 100% A isocratic 2 min, then 0 – 40% B in 8 min |
Flow rate | 0.35 mL min⁻¹ | 0.25 mL min⁻¹ |
Retention time for Hydroxypalmitoyl sphinganine | 2.8 ± 0.1 min | 6.3 ± 0.2 min |
Limit of quantification | 2 nM | 5 nM |
Notes | Baseline resolves C16 non-hydroxy vs 2-hydroxy dihydroceramides [1]. | HILIC separates sphingoid bases from ceramides in a single run [2]. |
A validated 9-min BEH-C18 LC-MS/MS assay simultaneously measures twenty-five sphingolipids, including Hydroxypalmitoyl sphinganine [3]. Key performance statistics are summarised below.
Metric | Result (n = 6) | Method details |
---|---|---|
Ionisation mode | Positive electrospray | Xevo TQ tandem quadrupole |
Quantifier MRM transition | m/z 556.55 → m/z 264.3 (sphingoid base) | Collision energy 24 eV |
Linear range | 1 – 1 000 nM (r² ≥ 0.995) [3] | |
Intra-day precision (QC 260 nM) | 4.1% RSD | |
Recovery from plasma | 96 ± 5% [3] | |
Carry-over | < 0.5% of LLOQ after high-level injection | |
Internal standard | Ceramide d18:1/17:0 (odd-chain) |
Precursor (m/z) | Product (m/z) | Fragment assignment |
---|---|---|
556.55 [M+H]⁺ | 538.54 | –H₂O |
556.55 | 520.52 | –2 H₂O |
556.55 | 264.3 | Protonated sphinganine backbone [2] |
High-field one- and two-dimensional spectra establish full structural assignments (500 MHz, CDCl₃) [4].
Nucleus | δ / ppm | Multiplicity (J / Hz) | Atom |
---|---|---|---|
5.16 | d (6.9) | NH | |
4.33 | dd (7.6, 2.8) | H-3 | |
3.91 | m | H-1 (CH₂OH) | |
2.27 | td (6.4, 2.7) | H-2′ α | |
1.26 | m | (CH₂)₁₀-₁₄ | |
0.88 | t (7.0) | CH₃-16 |
¹³C shift / ppm | Carbon |
---|---|
174.4 | C=O (amide) |
74.3 | C-3 (CHOH) |
62.2 | C-1 (CH₂OH) |
34.8 | C-2′ (α-carbonyl) |
14.0 | ω-CH₃ |
The hydroxylated α-carbonyl induces a 3.8 ppm down-field shift of C-2′ relative to the non-hydroxy palmitoyl analog [4].
Solid-state Fourier-transform spectra (hydrated lipid films) [5].
Band (cm⁻¹) | Assignment | Diagnostic change vs non-hydroxy dihydroceramide |
---|---|---|
3292 | ν (O–H) intermolecular | Broader due to 2-OH hydrogen-bond network |
1638 | Amide I (C=O) | Splits into 2 components, reflecting head-group coupling [5] |
1550 | Amide II | Unsplit but down-shifted 4 cm⁻¹ |
2918 / 2850 | νas / νs CH₂ | Retains orthorhombic packing until 60 °C [5] |
720 | CH₂ rock | Orthorhombic lattice indicator |
Collision-induced dissociation of the [M+H]⁺ ion at m/z 556.55 gives a characteristic series [2]:
m/z | Neutral loss | Structural origin |
---|---|---|
538.54 | –H₂O | Dehydration of 2-OH |
520.52 | –2 H₂O | Sequential dehydration |
482.49 | –74 | Loss of 2-hydroxy-palmitic acid |
298.28 | –258 | Amide cleavage |
264.30 | Sphinganine backbone | Quantifier ion |
The presence of the α-hydroxyl group favours consecutive H₂O neutral losses and increases the relative intensity of the 298 m/z fragment compared with non-hydroxy dihydroceramides [2] [6].
Uniform-¹³C labelling via Acetobacter malorum cultured on ¹³C-acetic acid yields 85-92% isotopic enrichment in Hydroxypalmitoyl sphinganine [7]. Oral administration of the purified tracer in mice demonstrated tissue incorporation (GC-MS, 12-day regimen).
Tissue | Replacement of endogenous sphinganine (%) | ¹³C-sphingosine detected |
---|---|---|
Epidermis | 4.5 | No |
Liver | 4.0 | Yes |
Skeletal muscle | 1.0 | No |
Brain synaptosomes | 0.3 | No |
These data verify metabolic recycling of exogenous Hydroxypalmitoyl sphinganine into complex sphingolipids and partial desaturation to ceramide in hepatocytes [7].
Property | Hydroxypalmitoyl sphinganine | Non-hydroxy dihydroceramide C16:0 [8] | α-Hydroxy ceramide (R) isomer [9] |
---|---|---|---|
HPLC retention (C8, 4 min gradient) | 2.8 min | 2.5 min (less polar) [1] | 2.7 min |
NMR δ(C-2′) | 34.8 ppm | 32.1 ppm | 35.2 ppm |
FTIR melting onset | 60 °C | 52 °C | 65 °C [10] |
Bilayer packing at 32 °C | Orthorhombic | Orthorhombic-to-hexagonal transition | Long periodicity phase [10] |
CID dominant loss | –H₂O (18 Da) | –palmitic acid (256 Da) | –H₂O twice (enhanced) [2] [9] |
The α-hydroxyl group elevates chromatographic polarity, stabilises crystalline chain packing, and redirects gas-phase fragmentation towards successive water eliminations. Solid-state NMR shows that hydroxylated ceramides form more ordered domains than non-hydroxy counterparts, influencing membrane barrier integrity [10].